molecular formula C17H18BrNO2 B5695137 3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide

3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide

Cat. No.: B5695137
M. Wt: 348.2 g/mol
InChI Key: APHBWAPTJIHGQU-UHFFFAOYSA-N
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Description

3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C17H18BrNO2 It is a derivative of benzamide, featuring a bromine atom at the third position, a 2,3-dimethylphenyl group, and an ethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide typically involves a multi-step process:

    Bromination: The starting material, 4-ethoxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the third position.

    Amidation: The brominated product is then reacted with 2,3-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido or thiol derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxy group play crucial roles in binding to the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
  • 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
  • 3-bromo-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide

Uniqueness

3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group at the fourth position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, influencing its reactivity and interaction with molecular targets.

Properties

IUPAC Name

3-bromo-N-(2,3-dimethylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-4-21-16-9-8-13(10-14(16)18)17(20)19-15-7-5-6-11(2)12(15)3/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHBWAPTJIHGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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